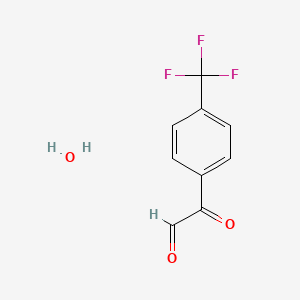

4-Trifluoromethylphenylglyoxal hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2.H2O/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHIKQUDYLBELB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)C(F)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Compound Identity and Physicochemical Properties

An In-Depth Technical Guide to 4-(Trifluoromethyl)phenylglyoxal Hydrate for Advanced Research and Development

As a key reagent and building block in modern medicinal chemistry and bioanalysis, 4-(Trifluoromethyl)phenylglyoxal hydrate offers a unique combination of reactivity and utility. This guide provides senior researchers, scientists, and drug development professionals with a comprehensive technical overview, grounded in established chemical principles and field-proven applications.

4-(Trifluoromethyl)phenylglyoxal hydrate is an aromatic α-ketoaldehyde. The presence of a trifluoromethyl (-CF₃) group on the phenyl ring is critical to its function. This powerful electron-withdrawing group significantly enhances the electrophilicity of the adjacent carbonyl carbons, making the compound highly reactive and a valuable tool for specific chemical transformations.[1] In its solid state, it exists as a stable hydrate, where water molecules are integrated into its crystalline structure.[1]

It is crucial to note the ambiguity surrounding its Chemical Abstracts Service (CAS) number in commercial listings. While multiple numbers are often used, CAS No. 1736-56-7 typically refers to the anhydrous form, whereas numbers such as 101906-05-2 and 1049746-22-6 are commonly assigned to the hydrate.[2][3] Users should verify the specific form by consulting the supplier's specification sheet, particularly the water content.

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| IUPAC Name | 2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde hydrate | [2] |

| Synonyms | Oxo[4-(trifluoromethyl)phenyl]acetaldehyde hydrate | [1] |

| CAS Number | 101906-05-2, 1049746-22-6 (Hydrate); 1736-56-7 (Anhydrous) | [2][3] |

| Molecular Formula | C₉H₇F₃O₃ (Hydrate); C₉H₅F₃O₂ (Anhydrous) | [3] |

| Molecular Weight | 220.15 g/mol (Hydrate); 202.13 g/mol (Anhydrous) | [3][4] |

| Appearance | White to pale pink or pale grey crystalline powder | [2] |

| Melting Point | 83-89 °C | [4] |

| Purity | Typically ≥97% (dry weight basis) | [2] |

Representative Synthesis and Purification Protocol

The synthesis of arylglyoxals from their corresponding aryl methyl ketones via selenium dioxide (SeO₂) oxidation is a well-established and reliable method, famously documented in the peer-reviewed series Organic Syntheses. This general procedure is readily adapted for the preparation of 4-(trifluoromethyl)phenylglyoxal from 4'-(trifluoromethyl)acetophenone.

Causality of Experimental Design

-

Reactant Choice : 4'-(Trifluoromethyl)acetophenone is a readily available starting material. Selenium dioxide is a specific and effective oxidizing agent for converting an α-methyl group of a ketone to an aldehyde.

-

Solvent System : Dioxane is used as a solvent because it is relatively inert and can solubilize both the organic substrate and SeO₂. A small amount of water is crucial for the reaction mechanism to proceed efficiently.

-

Workup and Purification : The workup is designed to remove the precipitated selenium metal byproduct by simple filtration. The product is then isolated by distillation under reduced pressure to prevent thermal decomposition. The hydrate is formed by controlled crystallization from hot water, yielding a stable, solid product.

Step-by-Step Experimental Protocol

Reaction: Oxidation of 4'-(Trifluoromethyl)acetophenone

-

Setup : In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 600 mL of dioxane, 20 mL of water, and 111 g (1.0 mole) of selenium dioxide.

-

Dissolution : Heat the mixture to 50–60 °C and stir until all the selenium dioxide has dissolved, forming a clear solution.

-

Addition of Ketone : To the solution, add 188 g (1.0 mole) of 4'-(trifluoromethyl)acetophenone in one portion.

-

Reflux : Heat the reaction mixture to reflux with continuous stirring. A black precipitate of elemental selenium will begin to form. Continue refluxing for 4-6 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Isolation of Anhydrous Product : Decant the hot solution from the precipitated selenium. Remove the dioxane and water by distillation through a short column.

-

Purification : Transfer the residue to a suitable flask and distill under reduced pressure. Collect the fraction corresponding to anhydrous 4-(trifluoromethyl)phenylglyoxal (a yellow liquid).

Formation of the Hydrate

-

Crystallization : Dissolve the purified anhydrous product in 3-4 volumes of hot water (approximately 70-80 °C).

-

Cooling : Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Isolation : Collect the crystalline solid by vacuum filtration, wash with a small amount of cold water, and air-dry to obtain 4-(Trifluoromethyl)phenylglyoxal hydrate.

Spectroscopic and Analytical Characterization

Predicted Spectroscopic Characteristics

| Technique | Feature | Predicted Characteristics |

| ¹H NMR | Aromatic Protons | Two doublets in the δ 7.8-8.2 ppm range, characteristic of a 1,4-disubstituted benzene ring. The doublet downfield corresponds to protons ortho to the electron-withdrawing glyoxal group. |

| Aldehydic Proton | A singlet around δ 9.7 ppm (for the anhydrous form). In the hydrate, this signal is absent, replaced by a methine proton signal (gem-diol) at ~δ 5.5-6.0 ppm. | |

| Hydrate Protons | Broad signals for the gem-diol -OH groups, which may exchange with D₂O. | |

| ¹³C NMR | Carbonyl Carbons | Two signals in the δ 185-195 ppm range (ketone and aldehyde). |

| Aromatic Carbons | Four signals for the aromatic ring, including a quaternary carbon attached to the -CF₃ group and another attached to the glyoxal moiety. The CF₃ carbon will appear as a quartet due to C-F coupling. | |

| CF₃ Carbon | A quartet signal around δ 120-125 ppm with a large ¹JCF coupling constant (~270 Hz). | |

| ¹⁹F NMR | Trifluoromethyl | A sharp singlet around δ -63 ppm (relative to CFCl₃). ¹⁹F NMR is highly sensitive and provides an excellent method for monitoring reaction progress and confirming purity. |

| IR (Infrared) | C=O Stretch | Strong, sharp peaks around 1700 cm⁻¹ (ketone) and 1730 cm⁻¹ (aldehyde) for the anhydrous form. In the hydrate, these are replaced by a broad O-H stretch around 3300-3500 cm⁻¹. |

| C-F Stretch | Strong, characteristic absorbances in the 1100-1350 cm⁻¹ region. | |

| Mass Spec (MS) | Molecular Ion | For the anhydrous form (often observed in EI or ESI), the molecular ion peak [M]⁺ would be at m/z = 202.13. Common fragments would include the loss of -CHO (m/z = 173) and the [CF₃C₆H₄CO]⁺ fragment (m/z = 173). |

Chemical Reactivity and Applications

The utility of this reagent stems from its dual carbonyl functionality and the activating effect of the trifluoromethyl group.

Arginine-Specific Bioconjugation

The most prominent application is the selective modification of arginine residues in peptides and proteins.[5] The guanidinium group of arginine reacts with the two adjacent carbonyls of the glyoxal moiety under mild physiological conditions (pH 7-9) to form a stable heterocyclic adduct.[2][5] This reaction is highly specific and proceeds efficiently at room temperature, making it a powerful tool for:

-

Probing the function of specific arginine residues in enzymes and receptors.

-

Attaching labels (fluorophores, biotin) or drugs to proteins.

-

Modifying protein surfaces to alter their biophysical properties.

Derivatizing Agent for Bioanalysis

As a derivatizing agent for HPLC, 4-(trifluoromethyl)phenylglyoxal hydrate is used to tag amino acids, particularly arginine, prior to analysis.[6]

Causality of the Workflow:

-

Derivatization : The reaction converts the non-chromophoric amino acid into a derivative with a strong UV chromophore (the trifluoromethylphenyl group), enabling sensitive detection.

-

Fluorine Tag : The -CF₃ group serves as a unique tag for ¹⁹F NMR and can enhance detection in mass spectrometry.

-

Chromatography : The derivatization increases the hydrophobicity of the amino acid, leading to better retention and separation on reversed-phase HPLC columns.

Representative Protocol: Derivatization of Arginine for HPLC Analysis

-

Sample Preparation : Prepare a standard solution of arginine (e.g., 1 mM) in 0.1 M potassium phosphate buffer, pH 8.0.

-

Reagent Preparation : Prepare a 10 mM solution of 4-(trifluoromethyl)phenylglyoxal hydrate in a suitable solvent like acetonitrile or water.

-

Reaction : In a microcentrifuge tube, mix 100 µL of the arginine solution with a 5-fold molar excess (50 µL of the 10 mM reagent solution).

-

Incubation : Incubate the mixture at room temperature (22-25 °C) for 1 hour, protected from light.

-

Analysis : Dilute the reaction mixture with the mobile phase and inject an appropriate volume (e.g., 10-20 µL) into the HPLC system equipped with a UV detector (monitoring at ~260 nm).

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

-

Hazards : The compound is classified as an irritant, causing skin, eye, and respiratory irritation. It may be harmful if swallowed.[4]

-

Handling : Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid creating dust.[4]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid : In case of contact, rinse eyes or skin immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if symptoms persist.[4]

Conclusion

4-(Trifluoromethyl)phenylglyoxal hydrate is a specialized reagent with significant value in chemical biology and analytical chemistry. Its enhanced reactivity, driven by the trifluoromethyl group, makes it a superior choice for the selective and stable modification of arginine residues and for the derivatization of biomolecules for sensitive analysis. A thorough understanding of its properties, synthesis, and reaction conditions, as outlined in this guide, enables researchers to leverage its full potential in advancing drug discovery and development projects.

References

-

Pharmaffiliates. 4-Trifluoromethylphenylglyoxal hydrate. [Link]

-

Khan, M. A., et al. (2018). Analysis of amino acids by high performance liquid chromatography. [Link]

-

Riley, H. A., & Gray, A. R. (1935). Phenylglyoxal. Organic Syntheses, 15, 67. [Link]

-

Wanigasekara, C., & Chowdhury, G. (2020). Mass spectrometry assisted arginine side chains assignment of NMR resonances in natural abundance proteins. ResearchGate. [Link]

Sources

- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. applications.emro.who.int [applications.emro.who.int]

An In-depth Technical Guide to 4-Trifluoromethylphenylglyoxal Hydrate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Trifluoromethylphenylglyoxal hydrate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Trifluoromethyl Group in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that can significantly enhance the pharmacological profile of a molecule. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable functional group for optimizing lead compounds.[2][3] The CF3 group can improve a drug's binding affinity to its target, increase its bioavailability, and prolong its half-life by blocking metabolic pathways.[2][3]

This compound emerges as a valuable reagent in this context, providing a reactive scaffold for the synthesis of complex heterocyclic structures and other novel chemical entities. Its dual reactivity, stemming from the aromatic trifluoromethyl group and the adjacent dicarbonyl moiety, allows for a wide range of chemical transformations.

Physicochemical and Spectroscopic Properties

This compound is a white to pale pink or grey powder that is stable under normal conditions.[4][5] As a hydrate, it incorporates water molecules into its crystal structure, which can influence its solubility and stability.[4]

| Property | Value | Source |

| CAS Number | 1736-56-7 | [4] |

| Molecular Formula | C9H7F3O3 | [4][6] |

| Molecular Weight | 220.15 g/mol | [6][7] |

| Melting Point | 87-89 °C | [6] |

| Appearance | White to pale pink or pale grey powder | [4] |

| Purity | ≥98% (dry wt. basis) | [4] |

Spectroscopic Analysis

Spectroscopic analysis is crucial for the characterization and quality control of this compound.

The IR spectrum of this compound exhibits characteristic absorption bands for the carbonyl groups and the trifluoromethyl group. Aromatic aldehydes and ketones typically show a strong C=O bond absorption in the region of 1660 to 1770 cm⁻¹.[8][9][10] For α,β-unsaturated aldehydes, this peak is shifted to a lower wavenumber, around 1710-1685 cm⁻¹.[11] A key diagnostic feature for aldehydes is the O=C-H stretch, which appears as one or two moderate intensity bands between 2830-2695 cm⁻¹.[11]

An available IR spectrum for 4-(Trifluoromethyl)phenylglyoxal hydrate shows key peaks that are consistent with its structure.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aldehydic proton. The aromatic protons will appear in the downfield region, typically between 7.5 and 8.5 ppm, with splitting patterns indicative of a para-substituted benzene ring. The aldehydic proton is highly deshielded and will appear as a singlet further downfield, generally between 9 and 10 ppm.[12]

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the carbon of the trifluoromethyl group. The carbonyl carbons are the most deshielded, appearing in the range of 190-200 ppm.[12] The carbon of the CF3 group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum will show a single peak for the trifluoromethyl group, providing a clear diagnostic signal for the presence of this moiety.

Mass spectrometry of trifluoromethyl-containing aromatic compounds often shows characteristic fragmentation patterns. The molecular ion peak is expected, along with fragments corresponding to the loss of the trifluoromethyl radical (·CF3) and the formyl radical (·CHO).[13][14]

Synthesis and Purification

A common and effective method for the synthesis of aryl glyoxals is the oxidation of the corresponding acetophenone derivative.[15][16][17] For 4-Trifluoromethylphenylglyoxal, the starting material is 4'-(Trifluoromethyl)acetophenone.[18][19][20][21][22] The Riley oxidation, which utilizes selenium dioxide (SeO2) as the oxidizing agent, is a well-established method for this transformation.[16][23][24][25][26]

Synthetic Workflow: Riley Oxidation of 4'-(Trifluoromethyl)acetophenone

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve selenium dioxide (1.0 eq) in a mixture of dioxane and water.

-

Addition of Starting Material: Heat the solution to 50-55 °C and add 4'-(Trifluoromethyl)acetophenone (1.0 eq) in one portion.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Work-up: Decant the hot solution to separate the precipitated selenium. Remove the dioxane and water by distillation.

-

Purification: Purify the resulting crude phenylglyoxal by vacuum distillation.

-

Hydration: Dissolve the purified 4-Trifluoromethylphenylglyoxal in hot water and allow it to crystallize to form the stable hydrate.

Causality behind Experimental Choices:

-

Selenium Dioxide: SeO2 is a specific and effective reagent for the oxidation of α-methyl and methylene groups adjacent to a carbonyl, a reaction known as the Riley oxidation.[16][23][24][25][26]

-

Dioxane/Water Solvent System: This solvent mixture is effective at dissolving both the inorganic oxidizing agent and the organic substrate, facilitating the reaction.

-

Hydration: The anhydrous glyoxal can be unstable and prone to polymerization.[16] The formation of the crystalline hydrate provides a more stable and easily handleable form of the compound.[16]

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the two electrophilic carbonyl groups. This dicarbonyl moiety readily participates in condensation reactions with a variety of nucleophiles, making it a versatile building block for the synthesis of heterocyclic compounds.

Reactions with Amino Compounds

Phenylglyoxal and its derivatives are known to react with amino acids, particularly with the guanidinium group of arginine.[4][5][6][7] This reactivity can be exploited in bioconjugation and for the chemical modification of proteins.

In synthetic organic chemistry, the reaction with primary amines is particularly useful for the construction of nitrogen-containing heterocycles. For instance, condensation with anilines can lead to the formation of imines, which are valuable intermediates for further transformations.[27]

Synthesis of Heterocyclic Compounds

The dicarbonyl functionality of this compound is a key feature for the synthesis of a wide range of heterocyclic systems, which are prevalent in many FDA-approved drugs.[1][28] For example, it can be used in the synthesis of:

-

Pyrazoles: Reaction with hydrazines. Pyrazole derivatives are known for a wide spectrum of biological activities.[29]

-

Imidazoles: Reaction with ammonia and an aldehyde (Radziszewski synthesis).

-

Quinoxalines: Reaction with ortho-phenylenediamines.

The trifluoromethylphenyl moiety often imparts favorable pharmacokinetic properties to the resulting heterocyclic compounds.[29]

Caption: Reactivity of this compound.

Applications in Drug Discovery and Development

The presence of the trifluoromethyl group makes this compound a particularly attractive building block for the synthesis of drug candidates.[1][3][28] The trifluoromethyl substituent can enhance a molecule's metabolic stability and its ability to cross cell membranes, leading to improved pharmacokinetic profiles.[2]

Numerous FDA-approved drugs contain the trifluoromethylphenyl moiety, highlighting its importance in modern pharmaceuticals.[1][28] The use of this compound allows for the direct incorporation of this beneficial group into novel molecular scaffolds, accelerating the drug discovery process.

Safety and Handling

This compound is classified as an irritant.[5][6] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][13] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5][13] Work should be conducted in a well-ventilated area or a fume hood.[5][13]

In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5]

-

Skin: Wash off immediately with plenty of soap and water.[5][13]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward.[5]

The compound is stable under normal conditions and does not undergo hazardous polymerization.[5] It should be stored in a tightly closed container in a dry and well-ventilated place.[5][13]

Conclusion

This compound is a versatile and valuable reagent for researchers and scientists in the field of drug discovery. Its unique chemical properties, stemming from the reactive dicarbonyl moiety and the beneficial trifluoromethyl group, make it an ideal starting material for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

-

Capot Chemical Co., Ltd. Specifications of this compound. [Link]

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. ChemRar. [Link]

-

Pharmaffiliates. This compound. [Link]

- Takahashi, K. (1977). The reactions of phenylglyoxal and related reagents with amino acids. The Journal of Biochemistry, 81(2), 395-402.

-

Oxidation. Department of Chemistry, University of Calcutta. [Link]

-

Riley oxidation. Wikipedia. [Link]

- Soni, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2097.

-

IR: aldehydes. University of Colorado Boulder. [Link]

-

Spectroscopy of Aldehydes and Ketones. NC State University Libraries. [Link]

-

Spectroscopy of Aldehydes and Ketones. Oregon State University. [Link]

-

Selenium dioxide (SeO2) - Riley oxidation. AdiChemistry. [Link]

-

Aldehydes and ketones can be easily distinguished by their infrared spectra and their identity... Homework.Study.com. [Link]

- Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of medicinal chemistry, 61(14), 5842–5899.

-

Reagent SeO2 Selenium dioxide oxidation Riley oxidation part 1. YouTube. [Link]

- Alam, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5157.

- Eun, H. M. (1988). Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates.

-

Carbonyl - compounds - IR - spectroscopy. University of Gdańsk. [Link]

- Wang, H. Y., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry, 24(11), 1735–1743.

- Soni, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2097.

- Takahashi, K. (1977). The reactions of phenylglyoxal and related reagents with amino acids. The Journal of Biochemistry, 81(2), 403-414.

- Process for synthesis of arylglyoxal arylimines.

-

Phenylglyoxal. Human Metabolome Database. [Link]

-

Electronic Supplementary Information (ESI) for... The Royal Society of Chemistry. [Link]

- Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)

-

4'-(Trifluoromethyl)acetophenone. NIST WebBook. [Link]

- Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles.

-

Phenylglyoxal. Organic Syntheses. [Link]

- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(12), 2073.

- Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Current Organic Chemistry, 17(12), 1236-1264.

-

Phenylglyoxal. Organic Syntheses. [Link]

-

Innate C-H trifluoromethylation of heterocycles. PubMed. [Link]

- Preparation of substituted or unsubstituted phenylglyoxals.

- General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1667–1679.

Sources

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. homework.study.com [homework.study.com]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 13. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. WO1993017989A1 - Preparation of substituted or unsubstituted phenylglyoxals - Google Patents [patents.google.com]

- 18. 4'-(Trifluoromethyl)acetophenone [webbook.nist.gov]

- 19. 4′-(三氟甲基)乙酰苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 20. chemimpex.com [chemimpex.com]

- 21. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR [m.chemicalbook.com]

- 22. 4'-(Trifluoromethyl)acetophenone, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 23. chemistry.du.ac.in [chemistry.du.ac.in]

- 24. Riley oxidation - Wikipedia [en.wikipedia.org]

- 25. adichemistry.com [adichemistry.com]

- 26. m.youtube.com [m.youtube.com]

- 27. EP0333265A2 - Process for synthesis of arylglyoxal arylimines - Google Patents [patents.google.com]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Trifluoromethylphenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)phenylglyoxal hydrate is a key building block in medicinal chemistry and organic synthesis, valued for its bifunctional nature that allows for the construction of complex heterocyclic molecules.[1][2][3][4] The presence of a trifluoromethyl group significantly influences the compound's electronic properties, enhancing its utility as a synthetic intermediate for pharmaceuticals and agrochemicals.[5] This guide provides a comprehensive overview of the predominant synthetic methodology for 4-trifluoromethylphenylglyoxal hydrate, focusing on the selenium dioxide-mediated oxidation of 4'-(trifluoromethyl)acetophenone. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the analytical techniques for product characterization.

Introduction: The Significance of Arylglyoxals

Arylglyoxals are a class of dicarbonyl compounds featuring adjacent aldehyde and ketone functionalities.[6] This unique structural motif imparts a high degree of reactivity, making them versatile precursors for a wide array of chemical transformations.[1][2] In particular, they are extensively used in multicomponent reactions to generate diverse heterocyclic scaffolds, which form the core of many natural products and pharmacologically active molecules.[1][2][3][4]

The introduction of a trifluoromethyl (CF3) group onto the phenyl ring, as in 4-(trifluoromethyl)phenylglyoxal, further enhances its utility. The strong electron-withdrawing nature of the CF3 group can modulate the reactivity of the glyoxal moiety and impart desirable properties such as increased metabolic stability and bioavailability to the final products.[5]

Synthetic Strategy: The Riley Oxidation

The most established and widely employed method for the synthesis of arylglyoxals is the oxidation of the corresponding aryl methyl ketones using selenium dioxide (SeO₂).[6] This reaction, known as the Riley oxidation, provides a direct route to 1,2-dicarbonyl compounds by oxidizing the α-methylene group adjacent to a carbonyl.[7][8]

2.1. Starting Material: 4'-(Trifluoromethyl)acetophenone

The precursor for our target molecule is 4'-(trifluoromethyl)acetophenone. This compound is commercially available and serves as the primary starting material.[9] It is a white to faintly yellow solid with a melting point in the range of 30-33 °C.[9] Various synthetic routes to 4'-(trifluoromethyl)acetophenone exist, including the Friedel-Crafts acylation of trifluoromethylbenzene.[10][11]

2.2. The Oxidizing Agent: Selenium Dioxide (SeO₂)

Selenium dioxide is a specific and effective oxidizing agent for converting α-methylenes of ketones into carbonyl groups.[7][8] While other oxidizing agents exist, SeO₂ is often preferred for its reliability in this transformation. However, it is important to note that selenium compounds are toxic and often produce malodorous byproducts.[7] Therefore, all manipulations involving SeO₂ must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[7][8] To mitigate the use of stoichiometric amounts of the toxic reagent, catalytic systems employing a co-oxidant like t-butyl hydroperoxide have been developed.[7]

Reaction Mechanism

The mechanism of the Riley oxidation of ketones is a well-studied process.[12] It is believed to proceed through the following key steps:

-

Enolization: The reaction is initiated by the enolization of the acetophenone in the acidic medium, which is often aqueous dioxane or acetic acid.

-

Ene Reaction: The enol then undergoes an ene-like reaction with selenium dioxide.

-

[7][13]-Sigmatropic Rearrangement: A subsequent[7][13]-sigmatropic rearrangement occurs.

-

Decomposition: The resulting intermediate decomposes to yield the 1,2-dicarbonyl compound and elemental selenium, which precipitates from the reaction mixture as a red or black solid.[6]

Below is a diagram illustrating the proposed mechanism for the oxidation of 4'-(trifluoromethyl)acetophenone.

Caption: Proposed mechanism of the Riley Oxidation.

Experimental Protocol

The following is a generalized, step-by-step procedure for the synthesis of this compound based on established literature methods.[6]

Reagents and Equipment:

-

4'-(Trifluoromethyl)acetophenone

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

Procedure:

-

Dissolution of Oxidant: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve selenium dioxide (1.0 equivalent) in a mixture of 1,4-dioxane and water (e.g., 9:1 v/v). Gently heat the mixture to approximately 50-60 °C to facilitate dissolution.[6]

-

Addition of Ketone: Once the selenium dioxide has completely dissolved, add 4'-(trifluoromethyl)acetophenone (1.0 equivalent) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours with vigorous stirring.[6] During this time, a precipitate of elemental selenium (typically black or red) will form.[6]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup - Removal of Selenium: After the reaction is complete, cool the mixture to room temperature. The precipitated selenium is removed by filtration.

-

Workup - Product Isolation: The filtrate, containing the product, is then concentrated under reduced pressure using a rotary evaporator to remove the dioxane. The resulting aqueous solution can be further purified.

-

Purification: Purification can be achieved through various methods, such as extraction followed by crystallization. The final product is typically isolated as a stable hydrate.

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Selenium dioxide and its byproducts are toxic; handle with care and dispose of waste properly.[7][8]

Data Presentation: Reaction Parameters

The following table summarizes typical reaction parameters for the synthesis of arylglyoxals via selenium dioxide oxidation.

| Parameter | Value/Condition | Rationale |

| Starting Material | 4'-(Trifluoromethyl)acetophenone | Provides the carbon skeleton for the target molecule. |

| Oxidizing Agent | Selenium Dioxide (SeO₂) | Specifically oxidizes the α-methylene to a carbonyl group.[8] |

| Solvent | Aqueous Dioxane | A common solvent system that facilitates the dissolution of both the organic substrate and the inorganic oxidant.[6] |

| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 4-6 hours | Typically sufficient for the reaction to reach completion, but should be monitored by TLC.[6] |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons and the aldehyde proton. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: Will display signals for the carbonyl carbons (ketone and aldehyde), the aromatic carbons, and the carbon of the trifluoromethyl group.

-

¹⁹F NMR: A powerful tool for the characterization of fluorine-containing compounds.[14][15][16] It will show a single resonance for the three equivalent fluorine atoms of the CF₃ group, and its chemical shift will be indicative of the electronic environment.[14]

-

-

Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the C=O stretching of the ketone and aldehyde groups, as well as bands corresponding to the C-F bonds and the aromatic ring.

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound and fragmentation patterns that can help confirm its structure.

Experimental Workflow Diagram

The overall workflow for the synthesis and purification of this compound is depicted below.

Caption: A typical workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the selenium dioxide-mediated oxidation of 4'-(trifluoromethyl)acetophenone is a robust and reliable method. This technical guide has provided a comprehensive overview of the synthetic strategy, reaction mechanism, experimental protocol, and characterization techniques. By understanding the principles behind this synthesis, researchers and drug development professionals can effectively produce this valuable building block for the creation of novel and complex molecules with potential therapeutic applications.

References

- The Versatile Arylglyoxal: A Technical Guide to Synthesis and Application in Modern Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB9Htiq3VG56qyQUwmGV3XHXZbi8umLjGZkfBawOWO0HyabqDS7Hcf-1MrGL7v09mhhxUK7Xy8T2nS5OsgcgEQRecy8FfJnXkND82a6-A9b3V4_HRs-mSvZe639n6qg6ORL6BRyin2z68E1pg8o2KOEVOYqnTNj_hygoaeHfJqnembKUfgyIXQvxN3oa-y6Ul5ef0ef5JLmtrR73uCr-O8WscvN_zBzUHwfogSnRRTv9nUSxKxrjT8XqjIIPaLiQ==]

- Selenium-Dioxide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5ZBGBayCTBQNgy2ecdrtdTB2g7Um7NQQbLzauuw4NcObKJvfP0onM822dUz8XjJqpun3piSeO3IwPmFh64JRbbR25ffTZeV0QphKs3V-UlNbdeTZfIoY7gNdKRwN11KHfB962Jw96aaCtKpEZ_IWcAjtUAh7g0QhQ6stq-gkTo2WMpME75]

- Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbcfSjqRFnk5eBukrX3E-4XEkYN7VORvxNKtVkLEDSnRTrA2j4Wx1vFYm20ftjNoVKr6Ra6hCuL7ar7oBwDsD8Xs7PC6gQ1kV8WZIury6T6LGzp8mfXOkH5dfeSO0qQzMSVPa-mQbs7q5kzjc=]

- Selenium dioxide (SeO₂) - Riley oxidation. AdiChemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyXvl3iB7F7U2qad8HfxWpgLm49jhsSuozl4pO4U_9m-TEXUvT8QSj5yDQ4n2x4LLO6J6s7wpfADFoPQBTrZsihdxV8USpS9eYZH6ve-yzkFLzo8wn8gBNOM4GvskoQGVjMZdDEuaGmC97x9Lv1rnnCWRoXeVxj8nnXVRkft3eA-gLL30NhP6L9h5rdy5O]

- Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwY_hMSOP_p8Bg9nRKuLdTHTnr2KvO-QFzdz5xWpwG0PtRAaq5WMGdFJB3nFQZj8ILfX3BHawhLiG3lxgmAcQuwC8VhrRRFw_YpxtrvWgxj4EHRFVlO8vsxL8ZWtpopZ4N6F4Pml7auHdW_L6XtWP4LCKnw0RbeSDU92X5]

- Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocyacles. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmHfgg1dPJGOprS59cPl4CHg5IAelGFg3tZak4RwULkQtZZ10CBju-zYlT3BXqYdaU0MBgGg2O5vFdi7S2xGEsyq0sEZaI8zC93gL5ZzfWI1K25IV0jyKR0KL-l6E0dd2_AMUMPSTE9JePVqmE]

- Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDRxMV3CpaxMNGK5FlAxXiYjWjW79tXThgiJalrCqnzCpsY-rRDIRmO9YcdNH9P29i7oFfewJuxxlJiWgTeBBA_YDEmFgLuVdPoH64hRZlf18LtHxw4RBHiedkol5S3G0mb_68Yf7FgHsh2Qfzn9Qz6bTJxAnjzwZhmCWE61wCNBig-S433A6Bk2P8oMe1i0GzrecqM3fuSaCBTRPzSYUENSLg6v9aOyHfbPhWIkQ504Wpv5JwBhIsTV3TWy7mM1rH8zofrZ-XWq8fYW9rjIWLtZOoYzmtWAvJggfxBA==]

- Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. ResearchGate. [URL: https://vertexaisearch.cloud.google.

- Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpZlyNM6902vW3-1crz2Gt2fZeelgsEnm5nlYcxhcquIcYHBSuYjafFwKQaHQEf4ay-q6LDMcQn768pcaAEF8ZtU2xTXGLstqds8nktS7R_0G7nJbDX305wSXgBNJeKFrUQByybm4hKZ4ejSd9Wg9CyZmNYuopCy7Qe5vdy_QF7L4aMZlRUrT3SRdGNcoxVaQnnc0emv6e3pG6GAh88X2JjuuUlJtTNOaYkCpdr6HzXx8sgT4_htaUk5ZRnkalJldQKKVsUnx3Ww69IJkecFwzzSJbbBWGcdEotZP7]

- Riley oxidation. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhUuYJVhLx3xHw9tUVXGixSIobZMShOeEmZbvUfuWsAyZvbvSwQCsZEeR0uSMd0A1xV9BlagXgx3L6U0x9aVL26OIr4I-4-9ja_G8-9m7lTkM8TUv21paqwW3xZw9fjGgMzOWnh17WDA==]

- CAS 1736-56-7: 4-(Trifluoromethyl)phenylglyoxal hydrate. CymitQuimica. [URL: https://vertexaisearch.cloud.google.

- 4-(Trifluoromethyl)phenylglyoxal hydrate, 98%, dry wt. basis 5 g | Buy Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-mZCvyMHay0CMOwRPKgeE80HXf_WzKn6Pk41hb3pfjJvOLP74GyAq_571pW7-8gtNoNk6Fbrhx__EVSWsA80FNroqns23ogrV8CsQy0wKkq0gCxrSn0SJr6kYsYQQJGgvtd3kT-RPXWOhxzuLcLQEtM6tm8U7RA==]

- CN102690180A - Method for synthesizing trifluoromethyl acetophenone. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9VViM2Jxpa9Ibu-qCg8BM7IfuF4grMaLRRosVSqPbF95reguJxd1j2NeAq9w1C_E3_tTVwBUjz-Tk8_yCw5YFdu0_9PYQbD8UbRLYXXGmxoHsgDiJQFbUEjg5LhkjmU2JeIB4WK6Vz2o3Z7E=]

- 4-(Trifluoromethyl)phenylglyoxal hydrate, 98%, dry wt. basis 250 mg | Buy Online | Thermo Scientific Alfa Aesar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtMZtg-zAUUsiPsZ4L05Sdr56wdGmIrVBsmiHoHxiaGIO0B6R_TUVTAzIPqEgUxU5zV2ZxwwnnJ0p5We3In6O4-JXfMvuDPwfOtqk7Ux8pow8khBlyXlwBbE6ZyxuXT6d9QavqUvtgwhPolbCPe51hYcNizUB4qkuHmq5BhKMV9oYwzYNHyvJX3p6bFKTkSHW_n3F7TPc7MBzgHVFg_0gEVB_u5NNyNXFjRIIzlZHH87w6UCk=]

- 4'-(Trifluoromethyl)acetophenone | 709-63-7. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGorWE7vG6nDECrn2BifMK2fD48OWcqdxwEaHDFCcvFhbkwpTUQw0QZypQXY2FA07j5zLR-AZGmy-J_m_D7msZQMigPH_jsYiok5wXokrTNBb2bbA-ACYksoKweJKoTcGkFpvf2cZ8Pp53IFsees36X63XlslndE8UbT2GL7LqqJg==]

- 4'-(Trifluoromethyl)acetophenone. NIST WebBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWFl7X8dlVW1chLk92nRB_kygrij1OV1CjtZQZL_XSt-QXW5B6Uee9_E2lUtnbNgTN8-dA_PFTtYecx-Xh_CJ-nX-y5ryrwAVn6aaKl3UVfOFBJhtJCb4G2g12xTeOOFGV0eDYrZwqxvTloHb8TP3sjeXw95k=]

- Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6yIuG_WNt6X9gbMC7J2gbdt8iObf2p1jumiYiInZjT2UNTe0fjXY1KEtLXAsh5_2-LBI42RWjqPMcI-Td_bim1zEQssHH1glMhpH_b_xf-9BiN1mJTSGpffIvW_ioM1JYwFpWzucqw6J5O1PL]

- 4'-(Trifluoromethyl)acetophenone 98 709-63-7. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1A1TCLlbfwTy1f8OiDBxCU4HuveyDkeaMuHSYYo2Zu_G7a8eKz0yxkGxCZ4HAZVsOGMjivQ5Cp8uHcu-GUvHazp6i7ZakKl6mNWBo2TLTmMJVcPs4gJCTSXjH9XF4hnWq3kRLLIod5efArNt4jw3-YKXosw==]

- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqHIDCkZqbQpPZ5hxWxCKSkNHWZ2YscV2XlHaKfa1fmJe1kU443M7FOSwZPvIeK7YcaAOyAU4LvLw7aiLh-w7g5s350BnKWxn9jIJVJdZLgMODovfCN1cn892G4PdX4SYsV_35QfQgA1g4N5E=]

- CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone. Google Patents. [URL: https://vertexaisearch.cloud.google.

- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCZRSrz5-TzVYTE2QOqvGeFiZlguVFtT5ITZ4Vcw5DXthXr41mL-328K-VcCjH2vJhwtB_3FpYzK9fjp0HCbgHzuHrjyhTakLY2ljqO2vwDJWg94s41EM3LF-pOM3YZ4l9WHvr]

- Characterizing Y224 conformational flexibility in FtmOx1-catalysis using 19F NMR spectroscopy. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHnh4lUd_wgDcZ4aAACj2xOIRXSwnyUzUxfQVQtHX8OgoX77Cv2xb19GJuUxkOXSZJOUk77hb9Bng5WkF0Vmqe3MkclRq7yxfKb-jmWtGv38tUxjzcIf4duktVOyRVoHs4DMh3vS3-tQD6UKSR]

Sources

- 1. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CAS 1736-56-7: 4-(Trifluoromethyl)phenylglyoxal hydrate [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. adichemistry.com [adichemistry.com]

- 9. 4'-(Trifluoromethyl)acetophenone | 709-63-7 [chemicalbook.com]

- 10. CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 11. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 12. Riley oxidation - Wikipedia [en.wikipedia.org]

- 13. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reactivity of 4-Trifluoromethylphenylglyoxal Hydrate with Amino Acids: A Mechanistic and Methodological Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 4-trifluoromethylphenylphenylglyoxal hydrate, a specialized α-oxoaldehyde, with proteinogenic amino acids. We delve into the fundamental reaction mechanisms, explore the differential reactivity across various amino acid side chains, and present detailed experimental protocols for studying these interactions. By synthesizing established principles of carbonyl chemistry with insights into the unique role of the trifluoromethyl moiety, this document serves as an essential resource for researchers leveraging this reagent for protein modification, cross-linking, and the study of carbonyl stress.

Introduction: The Significance of α-Oxoaldehydes in Biological Chemistry

α-Oxoaldehydes, such as glyoxal and methylglyoxal, are key players in both physiological and pathological processes. They are known intermediates in the Maillard reaction and are implicated in the formation of Advanced Glycation End-products (AGEs), which contribute to cellular damage and the progression of various diseases.[1][2] In the realm of chemical biology and drug development, the unique reactivity of the dual carbonyl system has been harnessed for bioconjugation, peptide tailoring, and the development of chemical probes.[3]

4-Trifluoromethylphenylglyoxal hydrate enters this field as a reagent of significant interest. Its structure combines the classic α-oxoaldehyde functionality with a trifluoromethyl (CF₃) group on the phenyl ring. This substitution is not merely decorative; the potent electron-withdrawing nature of the CF₃ group is anticipated to significantly enhance the electrophilicity of the adjacent carbonyl carbons, thereby increasing its reactivity towards biological nucleophiles like amino acids.[4] Furthermore, the presence of fluorine provides a valuable ¹⁹F NMR handle for spectroscopic analysis, a feature of growing importance in structural proteomics and drug discovery.[5][6]

This guide will elucidate the core principles governing the reaction of this fluorinated glyoxal with amino acids, providing both the mechanistic understanding and the practical workflows required for its effective application in a research setting.

Core Reaction Mechanisms: A Predictable Pathway

The reaction between an α-oxoaldehyde and an amino acid is a well-understood process that primarily targets nucleophilic sites such as primary and secondary amines, and thiol groups. The reaction cascade can be generalized into several key stages, with specific outcomes depending on the amino acid involved.

Initial Schiff Base Formation

The universal first step is the condensation of a primary amine (e.g., the ε-amino group of lysine or the N-terminal α-amino group) with one of the aldehyde groups of the glyoxal to form a Schiff base (or imine).[7] This reaction is typically reversible.

Divergent Pathways to Stable Adducts

From the initial imine intermediate, the reaction can diverge to form a variety of stable and irreversible adducts. The most common pathways involve reactions with the side chains of Arginine, Lysine, and Cysteine.

-

Arginine: The guanidinium group of arginine is highly nucleophilic and reacts rapidly with α-oxoaldehydes. Studies with analogous reagents like glyoxal and methylglyoxal show that this reaction proceeds to form stable cyclic adducts known as hydroimidazolones.[2][8] The reaction with 4-trifluoromethylphenylglyoxal is expected to follow a similar pathway, yielding a trifluoromethylphenyl-substituted hydroimidazolone. This reaction is often the most rapid and specific for α-oxoaldehydes.[9]

-

Lysine: The ε-amino group of lysine, after forming the initial Schiff base, can undergo further reactions. A key product formed from glyoxal is Nε-(carboxymethyl)lysine (CML), a well-known AGE.[8][10] This adduct is formed via an intramolecular Cannizzaro-type reaction of the initial glyoxal-imine intermediate.[10]

-

Cysteine: The thiol group of cysteine is a potent nucleophile that reacts readily with aldehydes to form a hemithioacetal. This can subsequently cyclize to form a stable thiazolidine ring.[11] This reaction is generally very fast and efficient.

The overall mechanistic framework is illustrated below.

Differential Reactivity and Influencing Factors

Not all amino acids react at the same rate. The reactivity is governed by the nucleophilicity of the side chain and the pH of the reaction medium, which dictates the protonation state of the reactive groups.

Hierarchy of Reactivity

Based on studies of analogous α-oxoaldehydes like phenylglyoxal, the expected order of reactivity at physiological pH is: Arginine > Cysteine > Lysine ≈ N-terminal α-amino group [9]

Other amino acids with nucleophilic side chains, such as histidine and tryptophan, may also react, but typically at significantly slower rates.[9] Amino acids with non-nucleophilic side chains (e.g., alanine, valine, leucine) are generally unreactive except at their N-terminal α-amino group.

Role of the Trifluoromethyl Group

The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of fluorine. This has two major consequences:

-

Increased Electrophilicity: The CF₃ group pulls electron density away from the phenyl ring and, by extension, from the attached glyoxal moiety. This inductive effect makes the carbonyl carbons significantly more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophilic amino acid residues.

-

¹⁹F NMR Probe: The presence of the three magnetically equivalent fluorine atoms provides a distinct and sensitive signal in ¹⁹F NMR spectroscopy. This allows for the monitoring of the reaction and characterization of the protein-adduct complex without interference from other signals in a complex biological sample.

Data Summary: Expected Adducts

The table below summarizes the primary amino acid targets and the expected stable adducts formed upon reaction with 4-trifluoromethylphenylglyoxal.

| Amino Acid Residue | Reactive Group | Primary Expected Adduct Type | Relative Reactivity |

| Arginine | Guanidinium | Trifluoromethylphenyl-hydroimidazolone | Very High |

| Cysteine | Thiol (-SH) | Thiazolidine derivative | High |

| Lysine | ε-Amino (-NH₂) | Nε-(carboxymethyl)lysine-like adduct | Moderate |

| N-terminus | α-Amino (-NH₂) | Schiff base, potential for rearrangement | Moderate |

| Histidine | Imidazole | Potential for adduct formation | Low |

Experimental Protocols: A Practical Guide

Investigating the reactivity of 4-trifluoromethylphenylglyoxal requires a systematic approach, from initial screening to detailed characterization. The following protocols provide a robust framework for these studies.

Protocol: Screening Amino Acid Reactivity by RP-HPLC

This protocol is designed to rapidly assess the reactivity of the glyoxal with a panel of individual amino acids.

Objective: To determine the relative rates of reaction by monitoring the consumption of the amino acid over time.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound (FW: 238.14 g/mol ) in a 50:50 acetonitrile/water mixture.

-

Prepare 10 mM stock solutions of each amino acid (e.g., L-Arginine, L-Lysine HCl, L-Cysteine, Glycine) in 100 mM sodium phosphate buffer, pH 7.4.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 100 µL of the amino acid stock solution with 100 µL of the phosphate buffer.

-

Initiate the reaction by adding 20 µL of the 10 mM this compound stock solution (final concentration ~1 mM for each reactant).

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 20 µL aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to 80 µL of a quenching solution (e.g., 1% trifluoroacetic acid in water) to protonate the amines and halt the reaction.

-

-

HPLC Analysis:

-

Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Detection: UV detector at 214 nm (for peptide bonds/amino acids) and 254 nm (for the aromatic ring of the glyoxal and its adducts).

-

-

Data Analysis:

-

Quantify the peak area of the unreacted amino acid at each time point.

-

Plot the percentage of remaining amino acid against time to compare the reaction rates.

-

Protocol: Adduct Identification by LC-MS/MS

Objective: To identify the precise mass of the adducts formed, confirming the reaction mechanism.

Methodology:

-

Sample Preparation:

-

Prepare reaction mixtures as described in Protocol 4.1. Allow the reaction to proceed for a longer duration (e.g., 4-24 hours) to ensure sufficient product formation.

-

Dilute the final reaction mixture 1:100 in Mobile Phase A for analysis.

-

-

LC-MS/MS Analysis:

-

Utilize an LC-MS/MS system (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Use the same LC conditions as in Protocol 4.1.

-

The mass spectrometer should be operated in a data-dependent acquisition mode, where a full MS scan is followed by MS/MS fragmentation of the most abundant ions.

-

-

Data Interpretation:

-

Extract the ion chromatograms for the expected masses of the adducts. For example:

-

Arginine Adduct: Mass(Arg) + Mass(Glyoxal) - 2 * Mass(H₂O) = 174.11 + 220.03 - 36.02 = 358.12 Da.

-

Lysine Adduct: Mass(Lys) + Mass(Glyoxal) = 146.10 + 220.03 = 366.13 Da (initial adduct), which may rearrange.

-

-

Analyze the MS/MS fragmentation patterns to confirm the structure of the adducts.

-

The overall workflow for these experimental investigations can be visualized as follows.

Conclusion and Future Outlook

This compound is a highly reactive α-oxoaldehyde with predictable reactivity towards nucleophilic amino acid residues. Its enhanced electrophilicity, driven by the trifluoromethyl group, makes it a potent tool for protein modification. The primary targets are the side chains of arginine, cysteine, and lysine, leading to the formation of stable covalent adducts. The experimental workflows detailed in this guide provide a clear path for researchers to harness this reactivity for applications ranging from peptide stapling and bioconjugation to the use of its ¹⁹F NMR signature as a non-invasive probe for studying protein structure and interactions. As the demand for precise chemical tools in biology grows, reagents like this compound are poised to play an increasingly important role in advancing our understanding of complex biological systems.

References

-

Pifferi, C., et al. (2021). α-Oxo Aldehyde or Glyoxylyl Group Chemistry in Peptide Bioconjugation. Bioconjugate Chemistry. Available at: [Link]

-

Ansari, N. A., et al. (2021). Propyl Gallate Attenuates Methylglyoxal-Induced Alzheimer-like Cognitive Deficits and Neuroinflammation in Mice. Antioxidants. Available at: [Link]

-

Rose, K., et al. (1998). A Novel α,α′-Diaminoacetic Acid Derivative for the Introduction of the α-Oxo Aldehyde Functionality into Peptides. Journal of the American Chemical Society. Available at: [Link]

-

St. Clair, J. R., et al. (2022). Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease. Chemical Research in Toxicology. Available at: [Link]

-

Aldini, G., et al. (2021). Reactive Carbonyl Species and Protein Adducts: Identification Strategies, Biological Mechanisms and Molecular Approaches for Their Detoxification. Antioxidants. Available at: [Link]

-

Chen, Y., et al. (2022). Chemical Labeling and Enrichment of Histone Glyoxal Adducts. Journal of the American Chemical Society. Available at: [Link]

-

Kim, M., et al. (2021). Analysis of glyoxal, methylglyoxal and diacetyl in soy sauce. Food Science and Technology. Available at: [Link]

-

Ture, M., et al. (2019). How formaldehyde reacts with amino acids. Communications Chemistry. Available at: [Link]

-

LibreTexts™ Chemistry (2021). Reactions of Amino Acids. Available at: [Link]

-

Bose, K., & Bothner-By, A. A. (1983). Two new bifunctional protein modification reagents and their application to the study of parvalbumin. Biochemistry. Available at: [Link]

-

Takahashi, K. (1977). The reactions of phenylglyoxal and related reagents with amino acids. Journal of Biochemistry. Available at: [Link]

-

Bhattacharjee, G., et al. (2019). Enhanced hydrate formation by natural-like hydrophobic side chain amino acids at ambient temperature: A kinetics and morphology investigation. Applied Energy. Available at: [Link]

-

Ahmed, N., et al. (1997). Protein Modification by Methylglyoxal: Chemical Nature and Synthetic Mechanism of a Major Fluorescent Adduct. Archives of Biochemistry and Biophysics. Available at: [Link]

-

Gill, A. K., et al. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron. Available at: [Link]

-

Wang, F., & Li, X. (2019). The Application of Fluorine‐Containing Reagents in Structural Proteomics. Chemistry – A European Journal. Available at: [Link]

Sources

- 1. Propyl Gallate Attenuates Methylglyoxal-Induced Alzheimer-like Cognitive Deficits and Neuroinflammation in Mice [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS 1736-56-7: 4-(Trifluoromethyl)phenylglyoxal hydrate [cymitquimica.com]

- 5. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical Labeling and Enrichment of Histone Glyoxal Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

solubility of 4-Trifluoromethylphenylglyoxal hydrate in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Trifluoromethylphenylglyoxal Hydrate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple data sheet to offer a detailed exploration of the underlying principles governing solubility. We will delve into the physicochemical properties of this compound, outline a robust experimental protocol for solubility determination, and discuss the critical factors that influence the dissolution process. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide aims to equip the reader with the necessary tools to accurately characterize the solubility profile of this and similar compounds, a critical step in process development, formulation, and analytical method design.

Introduction: The Significance of this compound

This compound is a key building block in organic synthesis, notable for its trifluoromethyl group which can significantly modulate the biological activity and physicochemical properties of target molecules. Its hydrated keto-aldehyde structure presents a unique set of challenges and opportunities in synthetic and medicinal chemistry. Understanding its solubility in various organic solvents is paramount for several reasons:

-

Reaction Kinetics and Yield: The rate and efficiency of chemical reactions often depend on the concentration of reactants in the solution phase.

-

Purification and Crystallization: Solvent selection is critical for developing effective crystallization processes for purification.

-

Formulation Development: In pharmaceutical applications, solubility directly impacts bioavailability and the choice of drug delivery systems.

-

Analytical Method Development: Accurate solubility data is essential for creating reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC).

This guide will provide a robust framework for approaching the solubility determination of this compound, emphasizing experimental design and data interpretation.

Physicochemical Drivers of Solubility

The solubility of a crystalline solid like this compound in an organic solvent is a complex interplay of intermolecular forces. The process can be conceptually broken down into two main energy-requiring steps: the energy needed to break the solute-solute interactions in the crystal lattice and the energy required to disrupt the solvent-solvent interactions to create a cavity for the solute molecule. Energy is then released upon the formation of new solute-solvent interactions.

Several key factors govern this process:

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental starting point. The polarity of the solvent, often quantified by its dielectric constant and dipole moment, plays a crucial role. Polar solvents are generally better at solvating polar molecules.

-

Hydrogen Bonding: The presence of the hydrate water molecule and the carbonyl groups in this compound allows for both hydrogen bond donation and acceptance. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to exhibit higher solubility.

-

The Role of the Hydrate Water: The water molecule in the hydrate form is an integral part of the crystal lattice. The dissolution process must account for the energy associated with this water molecule. In some cases, the hydrate may convert to the anhydrous form in a solvent with low water activity.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. However, this relationship should be determined empirically.

Experimental Workflow for Solubility Determination

A reliable and reproducible method for determining solubility is essential. The isothermal shake-flask method is a widely accepted and robust technique for generating accurate equilibrium solubility data.

Materials and Reagents

-

This compound (of known purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane) of appropriate grade (e.g., HPLC grade).

-

Deionized water

-

Calibrated analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Apparatus for quantitative analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical technique (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in each solvent, taking into account any dilution factors.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Visualizing the Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Predictive Approaches and Data Interpretation

While experimental determination is the gold standard, predictive models can offer valuable initial insights and help in solvent selection. Computational tools based on quantitative structure-property relationships (QSPR) can estimate solubility based on the molecular structure of the solute and the properties of the solvent.

When interpreting experimental data, consider the following:

-

Solvent Properties vs. Solubility: Correlate the measured solubility values with solvent properties such as the dielectric constant, hydrogen bond donor/acceptor capacity, and Hildebrand solubility parameter. This can provide a deeper understanding of the dissolution mechanism.

-

Potential for Solvate Formation: Be aware of the possibility of solvate formation, where the solvent becomes incorporated into the crystal lattice. This can be investigated using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

-

Chemical Stability: Assess the stability of this compound in the chosen solvents over the equilibration period, as degradation can lead to erroneous solubility results.

Conclusion

The solubility of this compound is a critical parameter that influences its application in various chemical and pharmaceutical contexts. A thorough understanding of its solubility profile requires a systematic approach that combines theoretical principles with rigorous experimental determination. The isothermal shake-flask method, coupled with a validated analytical technique, provides a reliable means of obtaining accurate solubility data. By carefully considering the physicochemical properties of both the solute and the solvent, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately leading to more efficient and robust processes.

References

-

U.S. Pharmacopeia. General Chapter <1236> Solubility. [Link]

- Avdeef, A. (2012).

- Hildebrand, J. H., & Scott, R. L. (1950). The Solubility of Nonelectrolytes.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

-

ICH Harmonised Tripartite Guideline. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

An In-Depth Technical Guide to Arginine Modification in Proteins using 4-Trifluoromethylphenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The selective chemical modification of amino acid residues in proteins is a cornerstone of modern chemical biology and drug development. Arginine, with its unique guanidinium group, plays pivotal roles in protein structure, function, and molecular recognition. However, its high basicity presents a significant challenge for selective modification. This guide provides a comprehensive technical overview of 4-Trifluoromethylphenylglyoxal hydrate (TFMPG), a powerful reagent for the specific and efficient modification of arginine residues. We will delve into the underlying chemical principles, provide a detailed experimental protocol, discuss analytical methodologies for characterization, and explore the unique advantages conferred by the trifluoromethyl moiety. This document is intended to serve as a practical resource for researchers seeking to leverage arginine modification to advance their scientific investigations.

The Significance of Arginine and the Challenge of its Modification

Arginine residues are critical components of protein architecture and function. The guanidinium side chain, with a pKa of approximately 12.5, is positively charged at physiological pH, enabling it to participate in a multitude of electrostatic interactions, including salt bridges and hydrogen bonds.[1] These interactions are fundamental to protein stability, enzyme catalysis, and protein-protein or protein-nucleic acid interactions.

Post-translational modifications of arginine, such as methylation and citrullination, are key regulatory events in cellular processes.[1] Consequently, the ability to selectively modify arginine residues with chemical probes, affinity tags, or crosslinkers offers a powerful tool to:

-

Probe protein function: Investigate the role of specific arginine residues in enzymatic activity or binding interactions.

-

Introduce biophysical probes: Attach fluorescent or NMR-active labels to study protein dynamics and conformational changes.

-

Develop protein-drug conjugates: Covalently link therapeutic agents to proteins.

The primary obstacle to arginine modification is the low nucleophilicity of the guanidinium group at neutral pH, where it is predominantly protonated.[1] Effective chemical modification, therefore, requires reagents that can react efficiently and selectively under conditions that preserve the protein's structural and functional integrity.

This compound (TFMPG): A Superior Reagent for Arginine Modification

This compound is an α-dicarbonyl compound that exhibits high selectivity for the guanidinium group of arginine residues.[2][3] Its structure and key properties are summarized below.

| Property | Description |

| Chemical Name | 4-(Trifluoromethyl)phenylglyoxal hydrate |

| Molecular Formula | C₉H₅F₃O₂ · xH₂O |

| Molecular Weight | 202.13 g/mol (anhydrous) |

| Appearance | White to pale pink or pale grey powder/solid |

| Solubility | Soluble in organic solvents like DMSO and DMF. |

Mechanism of Arginine Modification

The reaction between TFMPG and the arginine guanidinium group proceeds via a condensation reaction, leading to the formation of a stable, cyclic dihydroxyimidazolidine adduct. This reaction is highly specific for arginine under mild basic conditions (pH 7-9).[1] While the reaction can proceed at neutral pH, its rate is significantly enhanced at slightly alkaline pH (8-9), which facilitates the deprotonation of the guanidinium group, thereby increasing its nucleophilicity.

The reaction can potentially form a 2:1 adduct (two molecules of TFMPG per arginine residue), particularly at high reagent concentrations.[1] However, under controlled conditions with a moderate excess of TFMPG, the 1:1 adduct is the predominant product.

The Advantage of the Trifluoromethyl Group

The presence of the trifluoromethyl (-CF₃) group on the phenyl ring of TFMPG offers several distinct advantages over non-fluorinated analogs like phenylglyoxal:

-

¹⁹F NMR Probe: The trifluoromethyl group serves as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] This allows for the direct monitoring of the modification reaction and the characterization of the local environment of the modified arginine residue within the protein structure. Changes in the ¹⁹F chemical shift can provide valuable insights into protein conformational changes upon ligand binding or other perturbations.[4][5]

-

Altered Reactivity: The strong electron-withdrawing nature of the -CF₃ group can influence the electrophilicity of the adjacent carbonyl carbons, potentially modulating the reaction kinetics compared to unsubstituted phenylglyoxal.

-

Enhanced Stability: Fluorinated compounds often exhibit increased thermal and chemical stability, which can be advantageous for the stability of the resulting protein conjugate.

Experimental Protocol for Protein Modification with TFMPG

This protocol provides a general framework for the modification of arginine residues in a target protein using TFMPG. Optimization of specific parameters, such as reagent concentration and reaction time, is recommended for each protein of interest.

Materials and Reagents

-

Target protein of interest

-

This compound (TFMPG)

-

Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.0. Note: Avoid buffers containing primary amines, such as Tris, as they can potentially react with the glyoxal moiety.

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for preparing the TFMPG stock solution.

-

Quenching Reagent (optional): e.g., 1 M Tris-HCl, pH 8.0 or an excess of a small molecule containing a guanidinium group (e.g., free arginine).

-

Desalting columns or dialysis cassettes for removal of excess reagent.

Step-by-Step Methodology

-

Prepare Protein Solution:

-

Dissolve the target protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

-

If necessary, perform a buffer exchange into the reaction buffer to remove any interfering substances.

-

-

Prepare TFMPG Stock Solution:

-

Immediately before use, prepare a 100 mM stock solution of TFMPG in anhydrous DMSO or DMF.

-

Causality: TFMPG is susceptible to hydration and other reactions in aqueous solutions over time. Preparing a fresh stock solution in an anhydrous organic solvent ensures the reagent's reactivity.

-

-

Initiate the Modification Reaction:

-

Add the TFMPG stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of TFMPG over the protein is a good starting point for optimization.

-

The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 10% (v/v) to minimize potential protein denaturation.

-

Gently mix the reaction solution by inverting the tube or by slow vortexing.

-

-

Incubation:

-